molecular formula C19H28N2O3 B10886003 [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl](3-methoxyphenyl)methanone

[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl](3-methoxyphenyl)methanone

Cat. No.: B10886003
M. Wt: 332.4 g/mol
InChI Key: BSTDIQARISFKFV-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a morpholine ring, and a methoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. These intermediates are then coupled with a methoxyphenyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure consisting of a piperidine ring, a morpholine moiety, and a methoxyphenyl group. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopaminergic system. The presence of the piperidine and morpholine rings may enhance binding affinity to dopamine receptors, which are crucial in various neurological processes .

2. Inhibition Studies

Inhibition assays have shown that derivatives of similar compounds exhibit significant inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. For instance, compounds with structural similarities demonstrated IC50 values in the nanomolar range against PARP 1 and 2, indicating potent activity .

Biological Activity Data

Biological Activity IC50 (nM) Target Reference
PARP 13.8Enzyme Inhibition
PARP 22.1Enzyme Inhibition
Dopamine D3 Receptor3.9Receptor Binding

Case Study 1: Cancer Cell Proliferation

A study focusing on the antiproliferative effects of similar compounds on BRCA-deficient cancer cells demonstrated that these compounds could inhibit cell growth effectively. The compound's ability to target DNA repair pathways makes it a candidate for further investigation in cancer therapeutics .

Case Study 2: Neuropharmacology

In neuropharmacological studies, related compounds showed high affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease. The binding affinities reported were significantly lower than those for other known dopaminergic agents, indicating a promising profile for therapeutic use .

Research Findings

Recent findings emphasize the compound's potential in modulating neurotransmitter systems and inhibiting critical enzymes involved in DNA repair. The dual action on both neuropharmacological targets and cancer-related pathways positions it as a versatile candidate for drug development.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C19H28N2O3/c1-14-12-21(13-15(2)24-14)17-7-9-20(10-8-17)19(22)16-5-4-6-18(11-16)23-3/h4-6,11,14-15,17H,7-10,12-13H2,1-3H3

InChI Key

BSTDIQARISFKFV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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